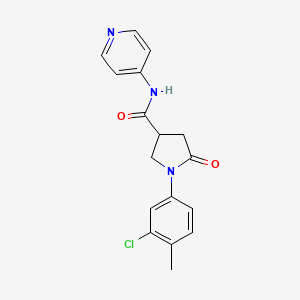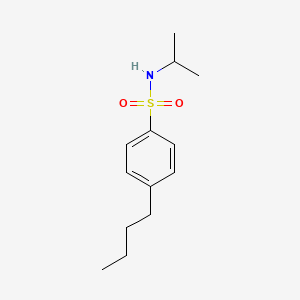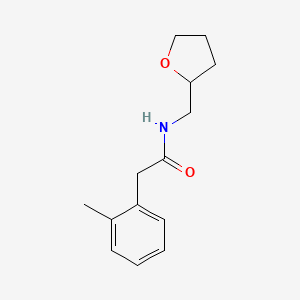
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide, also known as CP-945,598, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, particularly in the areas of pain management and inflammation. In
Mechanism of Action
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide is a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells and are involved in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of CB2 receptors by endocannabinoids, which results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of immune cells involved in inflammation and immune responses. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide. One potential area of research is the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of research is the development of more soluble formulations of this compound for improved administration in lab experiments. Additionally, the development of more potent and selective CB2 receptor antagonists may lead to the development of more effective therapies for pain and inflammation.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide involves the reaction of 4-chloro-3-methylphenyl isocyanate with 4-pyridinecarboxylic acid to form the corresponding urea derivative. This is followed by the reaction of the urea derivative with 3-chloro-4-methylphenylacetic acid in the presence of a base to form the final product, this compound.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in the areas of pain management and inflammation. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. This compound has been investigated for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and neuropathic pain.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-2-3-14(9-15(11)18)21-10-12(8-16(21)22)17(23)20-13-4-6-19-7-5-13/h2-7,9,12H,8,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGUTROFTAZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5428387.png)
![dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate](/img/structure/B5428391.png)

![5-pyrazolo[1,5-a]pyridin-7-ylpyrimidin-2-amine](/img/structure/B5428401.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-4-carbonitrile](/img/structure/B5428413.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5428425.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5428429.png)
![N'-[4-(3-chloropyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5428433.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5428451.png)
![ethyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5428465.png)
![7-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428467.png)


